molecular formula C21H20N4O3S B2638405 2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946377-90-8

2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2638405
CAS No.: 946377-90-8
M. Wt: 408.48
InChI Key: WFPBYSAUCBHLOY-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic rings, piperazine, oxazole, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative reacts with an intermediate compound.

    Attachment of the thiophene-2-carbonyl group: This can be done via acylation reactions using thiophene-2-carbonyl chloride.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
  • 2-(4-Chlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Uniqueness

2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets or participates in chemical reactions compared to its analogs.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-27-16-7-5-15(6-8-16)19-23-17(14-22)21(28-19)25-11-9-24(10-12-25)20(26)18-4-3-13-29-18/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPBYSAUCBHLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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